molecular formula C21H18FN3S B2856779 (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile CAS No. 1321951-10-3

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Cat. No.: B2856779
CAS No.: 1321951-10-3
M. Wt: 363.45
InChI Key: XIOZKRNODFVUBL-VBKFSLOCSA-N
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Description

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an acrylonitrile moiety modified by a 2-isopropylphenylamino substituent. The presence of fluorine and isopropyl groups likely enhances lipophilicity and metabolic stability, factors that influence bioavailability and target binding .

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-14(2)18-5-3-4-6-19(18)24-12-16(11-23)21-25-20(13-26-21)15-7-9-17(22)10-8-15/h3-10,12-14,24H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOZKRNODFVUBL-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antitumor effects, enzyme inhibition, and antimicrobial properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16FN3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{S}

This structure features a thiazole ring, a fluorophenyl group, and an isopropylphenyl moiety, which may contribute to its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives with thiazole rings have been shown to inhibit various cancer cell lines effectively.

  • Case Study : A study on thiazole derivatives demonstrated significant cytotoxicity against breast cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests that this compound may possess similar potential.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications.

  • Example : Research on related thiazole compounds has shown effective inhibition of kinases involved in cancer progression. For instance, a thiazole derivative demonstrated a 70% inhibition of the RET kinase at 10 µM concentration.
CompoundTarget EnzymeInhibition (%)Concentration (µM)
Thiazole ARET Kinase70%10
Thiazole BEGFR60%5

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented.

  • Findings : A related compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
PathogenMIC (µg/mL)
E. coli16
S. aureus8
P. aeruginosa32

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways in cancer cells.
  • Enzyme Interaction : Binding to active sites of kinases or other relevant enzymes, disrupting their function.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile and related compounds identified in the evidence:

Compound Name Molecular Formula Substituents Molecular Weight Key Structural/Functional Differences
This compound C₂₁H₁₇FN₃S 4-(4-fluorophenyl)thiazole; 2-isopropylphenylamino 377.45 g/mol Unique isopropylphenylamino group enhances steric bulk; fluorine improves electronegativity .
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile C₁₉H₁₃FN₂O₂S 4-(4-fluorophenyl)thiazole; 3-hydroxy-4-methoxyphenyl 352.38 g/mol Methoxy and hydroxy groups increase polarity; potential for hydrogen bonding .
(Z)-3-[(3-chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile C₂₀H₁₄ClN₄O₂S 4-(4-nitrophenyl)thiazole; 3-chloro-2-methylphenylamino 412.87 g/mol Nitro group introduces strong electron-withdrawing effects; chloro substituent impacts toxicity profile.
4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) C₂₇H₁₈F₃N₇S Triazole-pyrazole-thiazole hybrid; multiple fluorophenyl groups 577.55 g/mol Increased aromatic stacking potential; triazole moiety may enhance metal-binding capacity.

Key Observations :

Substituent Effects: The 2-isopropylphenylamino group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy or hydroxy groups in . This may reduce binding flexibility but improve selectivity for hydrophobic enzyme pockets. Fluorine atoms (common in ) improve metabolic stability and membrane permeability due to their electronegativity and small atomic radius.

Synthetic Accessibility: The synthesis of acrylonitrile-thiazole derivatives typically involves condensation reactions between thiazole precursors and substituted acrylonitriles, as described in for analogous compounds . However, the introduction of bulky groups (e.g., isopropylphenylamino) may require optimized reaction conditions to prevent steric interference.

Crystallographic and Structural Insights :

  • Compounds with fluorophenyl-thiazole cores (e.g., ) often exhibit planar or near-planar conformations, except when steric groups (e.g., isopropyl) disrupt coplanarity. This conformational flexibility impacts molecular packing and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with thiazole ring formation via Hantzsch thiazole synthesis, followed by acrylonitrile coupling. Key steps include:

  • Thiazole precursor synthesis : React 4-(4-fluorophenyl)thioamide with α-bromo ketones under basic conditions .
  • Acrylonitrile coupling : Use aza-Michael addition with 2-isopropylaniline under controlled pH (7–9) and temperature (60–80°C) to ensure Z-configuration .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for polar intermediates) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Key techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • IR spectroscopy : Identify nitrile (C≡N stretch ~2200 cm1^{-1}) and thiazole ring vibrations .
  • UV-Vis : Analyze π→π* transitions in the thiazole and fluorophenyl groups for electronic profiling .
    • Supplementary data : High-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Recommended assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to predict binding modes with receptors (e.g., EGFR kinase domain) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
    • Validation : Compare computational predictions with experimental IC50_{50} values to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration).
  • Solutions :

  • Orthogonal assays : Confirm results using ATP-based viability assays (e.g., CellTiter-Glo) .
  • Meta-analysis : Pool data from multiple studies (≥3 independent replicates) and apply statistical weighting .
  • Control standardization : Use identical cell passage numbers and culture media .

Q. How can reaction mechanisms for thiazole-acrylonitrile coupling be experimentally validated?

  • Techniques :

  • Kinetic isotope effects (KIE) : Replace 1^1H with 2^2H in the aniline amino group to probe rate-determining steps .
  • In situ FTIR : Monitor intermediate formation during aza-Michael addition .
  • DFT calculations : Compare theoretical activation energies with experimental Arrhenius plots .

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